(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene
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Overview
Description
(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[221]hept-5-ene is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A compound with a similar phenylethyl group but different overall structure.
p-Hydroxyphenylethanol: Another phenylethyl derivative with a hydroxyl group.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group.
Uniqueness
(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene is unique due to its bicyclic structure and the presence of a nitrogen atom. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C14H17N/c1-11(13-5-3-2-4-6-13)15-10-12-7-8-14(15)9-12/h2-8,11-12,14H,9-10H2,1H3 |
InChI Key |
ZFTGYVZYKWHOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CC2C=C3 |
Origin of Product |
United States |
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